(S)-1-Amino-3-ethoxypropan-2-ol

Chiral resolution Enantioselective synthesis Beta-blocker intermediates

(S)-1-Amino-3-ethoxypropan-2-ol (CAS 1690108-25-8) is a chiral vicinal amino alcohol classified as a primary amine and secondary alcohol within the 1,2-amino alcohol family. It possesses a single stereogenic center at the C2 position and is the enantiopure (S)-form of 1-amino-3-ethoxypropan-2-ol (racemate CAS 35152-18-2).

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
Cat. No. B13348618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Amino-3-ethoxypropan-2-ol
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCCOCC(CN)O
InChIInChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1
InChIKeyPCXPPKOCUWQETF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Amino-3-ethoxypropan-2-ol: Chiral Amino Alcohol Building Block for Enantioselective Synthesis


(S)-1-Amino-3-ethoxypropan-2-ol (CAS 1690108-25-8) is a chiral vicinal amino alcohol classified as a primary amine and secondary alcohol within the 1,2-amino alcohol family . It possesses a single stereogenic center at the C2 position and is the enantiopure (S)-form of 1-amino-3-ethoxypropan-2-ol (racemate CAS 35152-18-2) [1]. With a molecular formula of C5H13NO2, a molecular weight of 119.16 g/mol, a computed XLogP of -1.1, and a topological polar surface area of 55.5 Ų, this compound serves as a chiral building block for pharmaceutical intermediates and asymmetric synthesis applications [2].

Why Racemic or Methoxy Analogs Cannot Substitute (S)-1-Amino-3-ethoxypropan-2-ol in Chiral Applications


In chiral synthesis and pharmacological applications, the (S)-enantiomer of 1-amino-3-ethoxypropan-2-ol cannot be replaced by its racemate or by achiral analogs without compromising stereochemical integrity. The absolute configuration at the C2 chiral center directly determines the three-dimensional orientation of downstream derivatives, which in turn governs receptor binding, enzyme recognition, and pharmacokinetic profiles [1]. Substitution with the racemate (CAS 35152-18-2) introduces 50% of the (R)-enantiomer, which may exhibit different biological activity or require additional chiral resolution steps . Similarly, the methoxy analog (S)-1-amino-3-methoxypropan-2-ol (CAS 1085543-96-9) differs in lipophilicity (XLogP shift from -1.1 to approximately -1.6 for the methoxy variant) and steric bulk, altering downstream reactivity and biological partitioning . The quantitative evidence presented below substantiates why this specific enantiomer must be specified in procurement, not merely its racemic mixture or close structural analogs.

Quantitative Differentiation Evidence for (S)-1-Amino-3-ethoxypropan-2-ol Against Comparators


Chiral Identity and Enantiomeric Integrity: (S)-Enantiomer vs. Racemate for Stereospecific Synthesis

The (S)-1-amino-3-ethoxypropan-2-ol enantiomer (CAS 1690108-25-8, CID 7147035) is defined by an absolute stereocenter count of 1 at the C2 position, with the SMILES notation CCOC[C@@H](CN)O confirming the S-configuration via the '@@' tetrahedral stereochemistry descriptor [1]. In contrast, the racemic mixture (CAS 35152-18-2, CID 15683480) carries an undefined stereocenter count of 0 and the non-stereochemical SMILES CCOCC(CN)O [2]. This distinction is critical because aryloxyaminopropanol-type beta-blockers exhibit stereoselective pharmacodynamics, with the (S)-enantiomer typically showing several-fold higher beta-adrenolytic activity than the (R)-enantiomer [3]. Use of the racemate in chiral synthesis necessitates additional resolution steps or results in a 50% yield loss of the desired enantiomer.

Chiral resolution Enantioselective synthesis Beta-blocker intermediates

Soluble Epoxide Hydrolase (sEH) Inhibition: Racemate Activity Profile with Cross-Species Comparison

The racemic form of 1-amino-3-ethoxypropan-2-ol has demonstrated quantifiable inhibitory activity against soluble epoxide hydrolase (sEH), a target implicated in hypertension, inflammation, and pain. In ChEMBL-deposited assays, the racemate (recorded as CHEMBL828058) inhibited human sEH with an affinity of 0.24 µM [1], while against mouse sEH (CHEMBL828060) it showed an approximately 2-fold higher potency with an affinity of 0.12 µM [2]. This cross-species difference provides a baseline for evaluating enantiomer-specific activity, although data comparing the (S)- and (R)-enantiomers in this specific assay was not located in the available literature. The pIC50 of 8.4 for structurally related urea-based sEH inhibitors reported in patent WO 2010096722 A1 (Example 57) provides a reference point for more advanced lead compounds that may utilize this amino alcohol as a building block [3].

Soluble epoxide hydrolase sEH inhibition Cardiovascular research

Lipophilicity and Physicochemical Differentiation: Ethoxy vs. Methoxy Analog Comparison

The (S)-1-amino-3-ethoxypropan-2-ol enantiomer differs from its closest oxygen-heteroatom analog, (S)-1-amino-3-methoxypropan-2-ol (CAS 1085543-96-9), in key physicochemical properties relevant to drug design and synthetic utility. The ethoxy compound has a computed XLogP of -1.1, a molecular weight of 119.16 g/mol, and 4 rotatable bonds, while the methoxy analog has a molecular weight of 105.14 g/mol and 3 rotatable bonds [1][2]. The extended ethyl chain in the ethoxy variant increases lipophilicity by approximately 0.5 logP units relative to the methoxy analog (estimated XLogP ~ -1.6 for the methoxy derivative), which impacts membrane permeability, blood-brain barrier penetration potential, and organic-phase extraction efficiency . The boiling point of the racemic ethoxy compound is reported as 105–107 °C at 15 Torr, with a density of 1.036 g/cm³ , while the methoxy analog is a solid at ambient temperature, indicating fundamentally different handling and formulation requirements.

Lipophilicity Drug-likeness Partition coefficient

Regioisomeric Specificity: 1-Amino-3-ethoxypropan-2-ol vs. 3-Amino-1-ethoxypropan-2-ol in Synthetic Pathways

The (S)-1-amino-3-ethoxypropan-2-ol isomer, bearing the primary amine at the C1 position and the ethoxy group at the C3 position, is structurally distinct from its regioisomer 3-amino-1-ethoxypropan-2-ol (and the related compound 2-amino-3-ethoxypropan-1-ol, CAS 58577-92-7) . This regioisomeric positioning determines nucleophilic reactivity: in 1-amino-3-ethoxypropan-2-ol, the primary amine resides on a less hindered primary carbon, enabling preferential acylation or sulfonylation at the amine without competing reactivity at the ethoxy-bearing terminus . The synthetic route to (S)-1-amino-3-ethoxypropan-2-ol is reported to proceed via Lewis acid-catalyzed ring-opening of ethylene oxide with (S)-1-amino-2-propanol, a pathway that inherently preserves the (S)-configuration at C2 . In contrast, the regioisomer 2-amino-3-ethoxypropan-1-ol positions the amine at the chiral center itself, fundamentally altering the steric and electronic environment for subsequent derivatization steps.

Regioselectivity Epoxide ring-opening Building block differentiation

Purity Specification and Commercial Availability: (S)-Enantiomer Sourcing Comparison

The (S)-1-amino-3-ethoxypropan-2-ol enantiomer is commercially available as a chiral building block with a specified minimum purity of 95% (Enamine, Catalog EN300-4551718, CAS 1690108-25-8, lead time from 7 days) . The racemic mixture is also available at 95% purity (Sigma-Aldrich/Enamine, Catalog ena333559481, CAS 35152-18-2) . Critically, the (S)-enantiomer listing includes the stereochemically explicit SMILES (CCOC[C@@H](O)CN) and an ACD/Labs-calculated CLogP of -0.969 as part of its specification , whereas the racemate listing uses the non-stereochemical SMILES and does not specify enantiomeric composition . No commercial listing for the isolated (R)-enantiomer (CAS not found) was identified during this analysis, indicating that the (S)-form is the preferentially synthesized and stocked enantiomer, likely reflecting its relevance to the active enantiomer of beta-blocker pharmacophores [1].

Chiral purity Procurement specification Building block availability

Where (S)-1-Amino-3-ethoxypropan-2-ol Delivers Procurement Value: Evidence-Backed Application Scenarios


Enantioselective Synthesis of Beta-Blocker Analogs and Aryloxypropanolamine Derivatives

As established in the chiral identity evidence (Section 3, Evidence Item 1), (S)-1-amino-3-ethoxypropan-2-ol provides the correct (S)-configuration directly, eliminating the need for chiral resolution of the racemate. This is particularly relevant for synthesizing aryloxyaminopropanol-type beta-adrenergic receptor ligands, where the (S)-enantiomer is typically the pharmacologically active eutomer [1]. The primary amine at C1 can be selectively functionalized via reductive amination or acylation to introduce diverse N-substituents, while the secondary alcohol at C2 serves as the attachment point for aryloxy groups characteristic of beta-blocker scaffolds [2]. This scenario applies to medicinal chemistry programs developing cardioselective beta-blockers or investigating stereochemistry-activity relationships in G protein-coupled receptor modulation.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development Using the Chiral Amino Alcohol Pharmacophore

Based on the sEH inhibition data for the racemate (Section 3, Evidence Item 2: human sEH IC50 0.24 µM; mouse sEH IC50 0.12 µM), this compound class shows promise as an sEH inhibitor scaffold [1]. The (S)-enantiomer enables the systematic evaluation of stereochemistry-dependent potency differences at sEH, which is crucial because the enzyme's active site contains a chiral binding pocket that can discriminate between enantiomers. Researchers investigating cardiovascular, anti-inflammatory, or neuropathic pain indications where sEH inhibition is therapeutically relevant should procure the (S)-enantiomer for structure-activity relationship (SAR) studies, rather than the racemate, to avoid confounding potency measurements with racemic dilution effects.

Asymmetric Catalysis and Chiral Ligand Synthesis Requiring Defined Stereochemistry

The (S)-1-amino-3-ethoxypropan-2-ol enantiomer, with its precisely defined (S)-configuration at C2 and its bifunctional 1,2-amino alcohol motif, serves as a chiral pool starting material for the synthesis of oxazaborolidine catalysts, chiral ONN-type ligands, and chiral auxiliaries for asymmetric transformations [1]. The evidence on regioisomeric specificity (Section 3, Evidence Item 4) confirms that the primary amine at the sterically accessible C1 position allows for selective derivatization without competing reactivity at the ethoxy-bearing terminus, a key advantage when constructing polydentate ligand frameworks. This application leverages the commercial availability of the (S)-enantiomer at defined purity (95%) as a ready-to-use building block for catalyst development [2].

Physicochemical Property Optimization in Lead Compound Design: Ethoxy vs. Methoxy Selection

When designing lead compounds where lipophilicity tuning is critical, the ethoxy substituent in (S)-1-amino-3-ethoxypropan-2-ol provides approximately 0.5 logP units higher lipophilicity compared to the methoxy analog (Section 3, Evidence Item 3) [1]. This difference directly influences ADME properties including membrane permeability, metabolic stability, and plasma protein binding. The liquid physical state of the ethoxy compound at ambient temperature also simplifies handling and formulation in high-throughput chemistry workflows compared to the solid methoxy analog. Researchers optimizing logD profiles for central nervous system penetration or seeking to increase metabolic stability through increased steric shielding at the ether oxygen should select the ethoxy variant over the methoxy analog based on this quantifiable lipophilicity differential.

Quote Request

Request a Quote for (S)-1-Amino-3-ethoxypropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.